4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one 4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
Brand Name: Vulcanchem
CAS No.: 649560-32-7
VCID: VC16887015
InChI: InChI=1S/C14H11BrINO2/c1-19-12-4-2-11(3-5-12)17-8-9-6-10(15)7-13(16)14(9)18/h2-8,18H,1H3
SMILES:
Molecular Formula: C14H11BrINO2
Molecular Weight: 432.05 g/mol

4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one

CAS No.: 649560-32-7

Cat. No.: VC16887015

Molecular Formula: C14H11BrINO2

Molecular Weight: 432.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one - 649560-32-7

Specification

CAS No. 649560-32-7
Molecular Formula C14H11BrINO2
Molecular Weight 432.05 g/mol
IUPAC Name 4-bromo-2-iodo-6-[(4-methoxyphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C14H11BrINO2/c1-19-12-4-2-11(3-5-12)17-8-9-6-10(15)7-13(16)14(9)18/h2-8,18H,1H3
Standard InChI Key KJMVGQPYHHTMGU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-bromo-2-iodo-6-[(4-methoxyphenyl)iminomethyl]phenol, reflects its substitution pattern: a phenolic ring bearing bromine (C4), iodine (C2), and a methoxy-aniline-linked imine group (C6) . Key identifiers include:

PropertyValueSource
CAS Number649560-32-7
Molecular FormulaC₁₄H₁₁BrINO₂
Molecular Weight432.05 g/mol
SMILES NotationCOC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O
InChIKeyODVNAUYNDAGKEK-UHFFFAOYSA-N

The planar cyclohexadienone core facilitates π-conjugation, while the imine group (-CH=N-) introduces rigidity and metal-binding capacity . X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding (e.g., N–H⋯O) that stabilizes the enol-imine tautomer, critical for maintaining structural integrity .

Spectroscopic and Crystallographic Characterization

X-Ray Diffraction Analysis

Crystallographic data for analogous Schiff bases (e.g., (E)-4-bromo-5-methoxy-2-((p-tolylimino)methyl)phenol) reveal:

  • Planarity: The aromatic and imine regions deviate by ≤0.04 Å, ensuring conjugation .

  • Hydrogen Bonding: Intramolecular N–H⋯O bonds (2.6–2.8 Å) create six-membered rings (S(6) motifs), while intermolecular O–H⋯O interactions (2.7 Å) stabilize crystal packing .

Spectroscopic Data

  • FT-IR: Strong bands at ~1610 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (O–H stretch) .

  • UV-Vis: Absorption maxima at 270–290 nm (π→π*) and 350–370 nm (n→π*), redshifted compared to non-halogenated analogs .

Physicochemical Properties

PropertyValue/DescriptionSource
LogP (Partition Coefficient)4.24
PSA (Polar Surface Area)38.33 Ų
SolubilityLow in water; soluble in DMSO, ethanol
StabilitySensitive to light and humidity; store at 2–8°C

The high LogP value indicates lipophilicity, advantageous for membrane permeability in bioactive derivatives .

Applications and Derivatives

Coordination Chemistry

The imine and phenolic -OH groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit enhanced catalytic and antimicrobial activities compared to the free ligand .

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